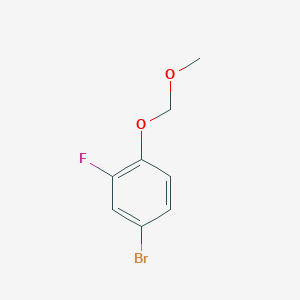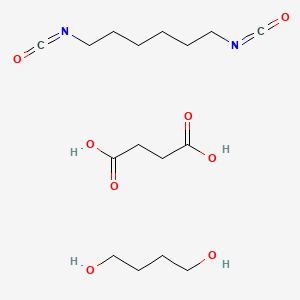
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
Vue d'ensemble
Description
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a type of silane compound . It’s also known as Diisopropyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane . The empirical formula is C12H19F9Si .
Physical And Chemical Properties Analysis
This compound has a boiling point of 159-161 °C and a density of 1.360 g/mL at 20 °C .Applications De Recherche Scientifique
Surface Coating Processes
Silane compounds, including the one , have been widely deployed for both inorganic and organic applications . They have the capability to function unilaterally or get doped for optimal ability . Silane compounds have found their application in diverse engineering applications .
Development of Silicon Nanocrystals
The silane film preparation, modification, and abilities have been investigated in several ways . Among them is the development of silicon nanocrystals from two silane precursors- pure silane (SiH 4) and silicon tetrachloride (SiCl 4) through non-thermal plasma synthesis for structural stability determination .
Hybrid Organic-Silica Nanoparticles
Another application is the creation of a versatile hybrid of organic-silica nanoparticles of silsesquioxane prepared organically modified precursors . It was observed that a higher concentration of emulsifier can be achieved by adopting a non-ionic surfactant and, also, a 3 nm spherical nanoparticle can be achieved .
Silane-Based Polymer Coatings
Silane resin coatings, their structure, characteristics, and applications are reviewed . Generally, silane compounds are classified into two types, silicone and silicates, and make up organic paints and coating agents that are easy to handle and inexpensive and have high designing capability .
Sealing Agent for Spray Coating
Originally, research and development of the silane compound began with the application as a sealing agent for spray coating . The meal spray coating has been applied to many anticorrosive materials .
Anticorrosive Materials
One of the representative materials is steel for high corrosion resistance . The silane compound has been used as a coating to prevent corrosion .
Safety and Hazards
This compound may have various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability .
Propriétés
IUPAC Name |
dichloro-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F18Si/c13-33(14,3-1-5(15,16)7(19,20)9(23,24)11(27,28)29)4-2-6(17,18)8(21,22)10(25,26)12(30,31)32/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXNIVPFZNJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, (2'S,4'aS,8'aS)-](/img/structure/B1177049.png)
